Cas no 84-79-7 (Lapachol)

Lapachol is a naphthoquinone, which was first isolated from Tabebuia avellanedae (Bignoniaceae) Lapachol has anti abscess, anti ulcer, antifungal, anticancer, antihaemotoxic, anti-inflammatory, antimalarial, antiseptic, antitumor, antiviral, antibacterial, antifungal and insecticidal activities
Lapachol structure
Lapachol structure
Lapachol
84-79-7
C15H14O3
242.269864559174
MFCD00001679
723111
24848565

Lapachol Properties

Names and Identifiers

    • 1,4-Naphthalenedione,2-hydroxy-3-(3-methyl-2-buten-1-yl)-
    • Lapachol
    • LAPACHOL(RG)
    • Greenharten
    • Greenhartin
    • Taigu Wood
    • taiguicacid
    • Tecomin
    • Bethabarra wood
    • Lapachol wood
    • Taiguic acid
    • IPE-tobacco wood
    • C.I. Natural Yellow 16
    • Lapachic acid
    • Surinam greenheart wood
    • Zlut prirodni 16
    • Tecomin (VAN)
    • C.I. 75490
    • 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone
    • Zlut prirodni 16 [Czech]
    • NSC11905
    • NSC629756
    • 2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone
    • 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphth
    • 1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)- (9CI)
    • 1,4-Naphthoquinone, 2-hydroxy-3-(3-methyl-2-butenyl)- (7CI, 8CI)
    • 2-Hydroxy-3-(3-methyl-2-buten-1-yl)-1,4-naphthalenedione (ACI)
    • Lapachol (6CI)
    • 2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione
    • 2-Hydroxy-3-(3-methylbut-2-en-1-yl)-1,4-dihydronaphthalene-1,4-dione
    • NSC 11905
    • NSC 629756
    • 4-hydroxy-3-(3-methylbut-2-enyl)-1,2-naphthoquinone
    • 4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione
    • ConMedNP.2435
    • ConMedNP.2436
    • LAPACHOL
    • 3-(3-methylbut-2-enyl)-4-oxidanyl-naphthalene-1,2-dione
    • Tox21_202948
    • NSC-11905
    • CHEBI:6377
    • DivK1c_000594
    • Oprea1_717083
    • NCIMech_000076
    • DTXCID5029390
    • UNII-B221938VB6
    • Natural Yellow-?16
    • 2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
    • NINDS_000594
    • CI 75490
    • AMY40588
    • HMS1921B06
    • NCGC00094931-06
    • NS00021374
    • 4-08-00-02487 (Beilstein Handbook Reference)
    • SCHEMBL157255
    • DTXSID6049430
    • AKOS032948320
    • 84-79-7
    • CAS-84-79-7
    • AC-8971
    • LAPACHOL [MI]
    • NCI60_000587
    • CI75490
    • 1,4-Naphthoquinone, 2-hydroxy-3-(3-methyl-2-butenyl)-
    • bmse000989
    • NCGC00260494-01
    • s5684
    • 2-Hydroxy-3-(3-methyl-2-buten-1-yl)-1,4-naphthalenedione
    • Groenhartin
    • EINECS 201-563-7
    • HMS501N16
    • NCGC00094931-02
    • SR-05000002489
    • SPBio_001341
    • BRN 2051889
    • PD087478
    • NCI60_000457
    • NSC-11905; NSC 11905; NSC11905
    • Spectrum5_001873
    • SCHEMBL157256
    • BCP24022
    • Lapachol, 98%
    • 1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)-
    • NCGC00094931-04
    • SDCCGMLS-0066666.P001
    • Q739601
    • A863979
    • IDI1_000594
    • SR-05000002489-1
    • CHEMBL15193
    • MFCD00001679
    • WLN: L66 BV EVJ CQ D2UY1&1
    • B221938VB6
    • BSPBio_002416
    • HY-N6961
    • HMS3869D03
    • NCGC00094931-01
    • NSC-629756
    • FT-0649649
    • AKOS015951424
    • SPECTRUM1501204
    • Cancer Chemother Rep (part 2) 4: 11 (1974)
    • AS-35308
    • Spectrum2_001451
    • Spectrum3_000768
    • 4-hydroxy-3-(3-methylbut-2-en-1-yl)-1,2-dihydronaphthalene-1,2-dione
    • NCGC00094931-03
    • KBio3_001636
    • 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione
    • Lapachoic acid
    • 2-Hydroxy-3-(3-methyl-2-butenyl)naphthoquinone #
    • CS-W020951
    • CCG-35464
    • CCRIS 745
    • 1, 2-hydroxy-3-(3-methyl-2-butenyl)-
    • KBio1_000594
    • CWPGNVFCJOPXFB-UHFFFAOYSA-N
    • +Expand
    • MFCD00001679
    • CIEYTVIYYGTCCI-UHFFFAOYSA-N
    • 1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,18H,8H2,1-2H3
    • O=C1C2C(=CC=CC=2)C(=O)C(C/C=C(\C)/C)=C1O
    • 2051889

Computed Properties

  • 242.094294g/mol
  • 0
  • 2.8
  • 1
  • 3
  • 2
  • 242.094294g/mol
  • 242.094294g/mol
  • 54.4Ų
  • 18
  • 439
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 98
  • 0

Experimental Properties

  • 3.23400
  • 54.37000
  • 13,5382
  • 1.5740 (estimate)
  • 398.6°C at 760 mmHg
  • 141-143 °C (lit.)
  • ethanol: soluble10mg/mL, clear, light yellow to yellow
  • Yellow powder
  • Not determined
  • 1.2077 (rough estimate)

Lapachol Security Information

Lapachol Customs Data

  • 2914690090
  • China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Lapachol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ROK-1mg
Lapachol
84-79-7 99%
1mg
$6.00 2024-04-21
A2B Chem LLC
AB75044-1mg
Lapachol
84-79-7 99%
1mg
$6.00 2024-04-19
Aaron
AR003RWW-250mg
Lapachol
84-79-7 98%
250mg
$113.00
abcr
AB166420-250 mg
Lapachol; .
84-79-7
250 mg
€257.00 2023-07-20
BioAustralis
BIA-L2594-1 mg
Lapachol
84-79-7 >95%byHPLC
1mg
$51.00 2023-09-06
ChemScence
CS-W020951-100mg
Lapachol
84-79-7 ≥97.0%
100mg
$150.0 2022-04-26
ChromaDex Standards
ASB-00012065-010-10mg
LAPACHOL
84-79-7 %
10mg
$136.00
eNovation Chemicals LLC
Y1054349-25mg
Lapachol
84-79-7 99+%
25mg
$170 2022-09-08
MedChemExpress
HY-N6961-10mg
Lapachol
84-79-7 99.06%
10mg
¥500 2024-04-17
PhytoLab
89521-50mg
Lapachol
84-79-7 ≥ 95.0 %
50mg
€265.5

Lapachol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Development of a microemulsion loaded with epoxy-α-lapachone against Leishmania (Leishmania) amazonensis murine infection
Peixoto, Juliana Figueiredo; Goncalves-Oliveira, Luiz Filipe; Souza-Silva, Franklin; Cortes, Luzia Monteiro de Castro; Dias-Lopes, Geovane; et al, International Journal of Pharmaceutics (Amsterdam, 2023, 636,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Ethanol ,  Water ;  3 h, 200 °C
Reference
Molecular mechanism of action of new 1,4-naphthoquinones tethered to 1,2,3-1H-triazoles with cytotoxic and selective effect against oral squamous cell carcinoma
Cavalcanti Chipoline, Ingrid; Carolina Carvalho da Fonseca, Anna; Ribeiro Machado da Costa, Gabriella; Pereira de Souza, Michele; Won-Held Rabelo, Vitor; et al, Bioorganic Chemistry, 2020, 101,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: 1,4-Dioxane ;  60 h, 100 °C
Reference
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; Ravi, Kusumoori; Verma, Amit Kumar; Fatima, Kaneez; Hasanain, Mohammad; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formic acid ,  Oxygen Solvents: Ethanol ,  Water ;  3 h, 200 °C; 3 - 3000 psi
Reference
A new method to prepare 3-alkyl-2-hydroxy-1,4-naphthoquinones: synthesis of lapachol and phthiocol
Ferreira, Sabrina Baptista; Rodrigues da Rocha, David; Carneiro, Jose Walkimar M.; Santos, Wilson Costa; Ferreira, Vitor Francisco, Synlett, 2011, (11), 1551-1554

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Tetrabutylammonium iodide catalyzed hydroxylation of naphthoquinone derivatives with tert-butyl hydroperoxide as an oxidant
Yu, Dong; Chen, Xu-Ling; Ai, Bai-Ru; Zhang, Xiao-Mei; Wang, Ji-Yu, Tetrahedron Letters, 2018, 59(40), 3620-3623

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Sodium iodide Solvents: Dimethyl sulfoxide ;  rt; 5 h, rt → 45 °C
1.2 Reagents: Water ;  20 min, cooled
Reference
Synthesis of β-Lapachone
Sun, Min; Wei, Hong-tao; Cai, Jin; Ji, Min, Zhongguo Xinyao Zazhi, 2008, 17(18), 1598-1599

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium iodide Solvents: Dimethyl sulfoxide ;  1 h, rt; 6 h, 70 °C
Reference
Ligand-based design, synthesis and biochemical evaluation of potent and selective inhibitors of Schistosoma mansoni dihydroorotate dehydrogenase
Calil, Felipe A. ; David, Juliana S.; Chiappetta, Estela R. C.; Fumagalli, Fernando; Mello, Rodrigo B.; et al, European Journal of Medicinal Chemistry, 2019, 167, 357-366

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1-Adamantanecarboxylic acid ,  Tetrakis(triphenylphosphine)palladium ;  1 h, reflux
Reference
Palladium-catalyzed allylation of 2-hydroxy-1,4-naphthoquinone. Application to the preparation of lapachol
Kazantzi, Georgia; Malamidou-Xenikaki, Elizabeth; Spyroudis, Spyros, Synlett, 2007, (3), 427-430

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium iodide Solvents: Dimethyl sulfoxide ;  3 h, rt → 140 °C
Reference
Iron(III) Chloride Catalyzed Formation of 3,4-Dihydro-2H-pyrans from α-Alkylated 1,3-Dicarbonyls. Selective Synthesis of α- and β-Lapachone
Watson, Rebecca B.; Golonka, Alexander N.; Schindler, Corinna S., Organic Letters, 2016, 18(6), 1310-1313

Lapachol Raw materials

Lapachol Preparation Products

Lapachol Suppliers

NanJingqingYunbiologologyicaltecjnco,LTD
Audited Supplier Audited Supplier
(CAS:84-79-7)
WANG JING LI
15251745733
477691608@qq.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-79-7)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-79-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84-79-7)
A LA DING
anhua.mao@aladdin-e.com

Lapachol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84-79-7)Lapachol
A863979
99%
1g
421.0